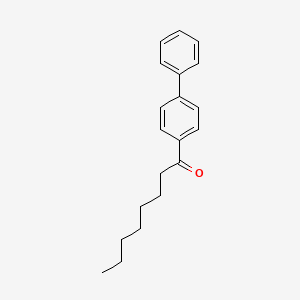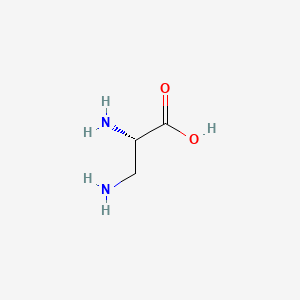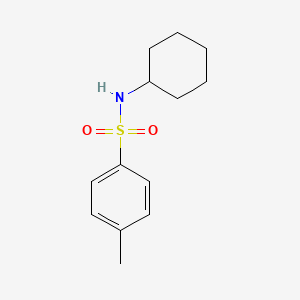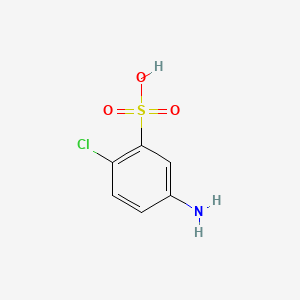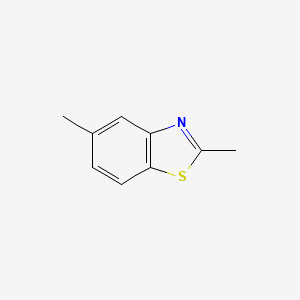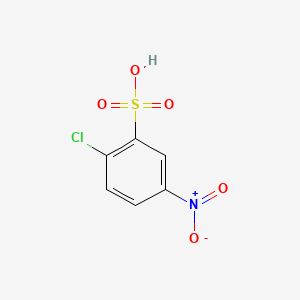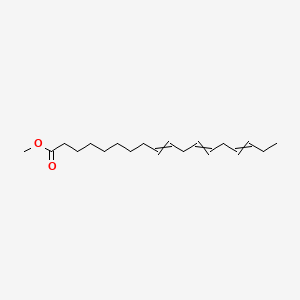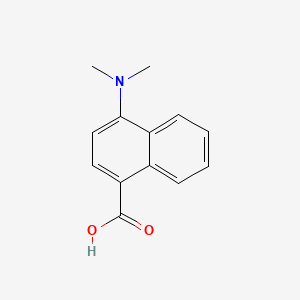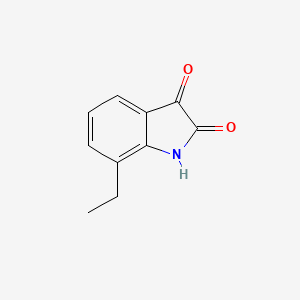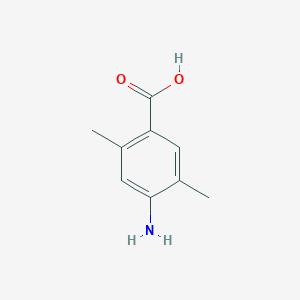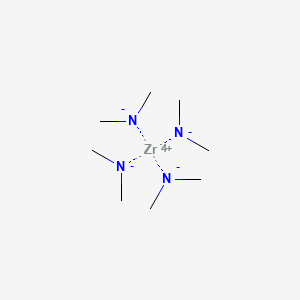
Tetrakis(dimethylamino)zirconium
Overview
Description
Tetrakis(dimethylamino)zirconium is an organometallic compound with the chemical formula ([ (CH_3)_2N]_4Zr). It is commonly used as a precursor in the deposition of zirconium-containing thin films, particularly in the field of microelectronics. This compound is known for its high purity and stability, making it suitable for various high-tech applications .
Mechanism of Action
Target of Action
Tetrakis(dimethylamido)zirconium(IV) is primarily used as a precursor for atomic layer deposition of zirconium . The primary target of this compound is the zirconium layer, which finds applications ranging from gas sensors to high-k dielectrics in microelectronics .
Mode of Action
The mode of action of Tetrakis(dimethylamido)zirconium(IV) involves its interaction with the zirconium layer during the atomic layer deposition process . The compound provides zirconium ions, which are deposited onto the substrate in a controlled manner to form a thin layer of zirconium .
Biochemical Pathways
The biochemical pathways affected by Tetrakis(dimethylamido)zirconium(IV) are primarily related to the formation of zirconium layers in microelectronics . The downstream effects of these pathways include the creation of high-k dielectrics and gas sensors .
Pharmacokinetics
Its properties relevant to atomic layer deposition include its solid form and its storage temperature of 2-8°c .
Result of Action
The result of the action of Tetrakis(dimethylamido)zirconium(IV) is the formation of a zirconium layer on a substrate . This layer can be used in various applications in microelectronics, including as a high-k dielectric or as a component of a gas sensor .
Biochemical Analysis
Biochemical Properties
Tetrakis(dimethylamido)zirconium(IV) plays a significant role in biochemical reactions, particularly in the deposition of zirconium-based materials. It interacts with various enzymes, proteins, and other biomolecules during these processes. The compound’s interaction with these biomolecules is primarily through coordination bonds, where the zirconium atom forms bonds with the nitrogen atoms of the dimethylamido groups. This interaction facilitates the deposition of zirconium onto substrates, which is crucial for the formation of thin films in microelectronics .
Cellular Effects
Tetrakis(dimethylamido)zirconium(IV) influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and gene expression. These effects are essential for understanding the compound’s role in biomedical applications and its potential impact on cellular health .
Molecular Mechanism
The molecular mechanism of Tetrakis(dimethylamido)zirconium(IV) involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function. The zirconium atom in the compound forms coordination bonds with the nitrogen atoms of the dimethylamido groups, facilitating its binding to biomolecules. This binding is crucial for the compound’s role in biochemical reactions and its impact on cellular processes .
Dosage Effects in Animal Models
The effects of Tetrakis(dimethylamido)zirconium(IV) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting tissue regeneration. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects of Tetrakis(dimethylamido)zirconium(IV) is crucial for determining its safe and effective use in biomedical applications .
Metabolic Pathways
Tetrakis(dimethylamido)zirconium(IV) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic health .
Subcellular Localization
Tetrakis(dimethylamido)zirconium(IV) exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of Tetrakis(dimethylamido)zirconium(IV) is essential for elucidating its role in cellular processes and its potential impact on cellular health .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(dimethylamino)zirconium can be synthesized by reacting zirconium(IV) chloride with lithium dimethylamide in an inert atmosphere. The reaction typically proceeds as follows: [ ZrCl_4 + 4 LiN(CH_3)_2 \rightarrow Zr[N(CH_3)_2]_4 + 4 LiCl ] The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as sublimation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(dimethylamino)zirconium undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with other ligands to form different zirconium complexes.
Decomposition Reactions: Under certain conditions, it can decompose to form zirconium nitride or zirconium oxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles. These reactions are typically carried out at room temperature or slightly elevated temperatures.
Decomposition Reactions: These reactions often require high temperatures and can be facilitated by the presence of oxidizing or reducing agents.
Major Products
Substitution Reactions: The major products are new zirconium complexes with different ligands.
Decomposition Reactions: The major products are zirconium nitride or zirconium oxide, depending on the reaction conditions.
Scientific Research Applications
Tetrakis(dimethylamino)zirconium has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of zirconium-containing compounds and materials.
Microelectronics: It is employed in the atomic layer deposition (ALD) of zirconium oxide thin films, which are used as high-k dielectrics in semiconductor devices.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Material Science: It is used in the fabrication of advanced materials, including ceramics and composites.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(ethylmethylamido)zirconium(IV): Similar in structure but with different alkyl groups.
Tetrakis(dimethylamido)hafnium(IV): Similar in structure but with hafnium instead of zirconium.
Tetrakis(diethylamido)zirconium(IV): Similar in structure but with different alkyl groups.
Uniqueness
Tetrakis(dimethylamino)zirconium is unique due to its high stability and purity, making it particularly suitable for applications in microelectronics and material science. Its ability to form high-quality zirconium-containing films sets it apart from other similar compounds .
Properties
CAS No. |
19756-04-8 |
|---|---|
Molecular Formula |
C8H24N4Zr |
Molecular Weight |
267.53 g/mol |
IUPAC Name |
dimethylazanide;zirconium(4+) |
InChI |
InChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
InChI Key |
DWCMDRNGBIZOQL-UHFFFAOYSA-N |
SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
